molecular formula C19H15NO B187214 n-(1,2-Dihydroacenaphthylen-5-yl)benzamide CAS No. 30806-65-6

n-(1,2-Dihydroacenaphthylen-5-yl)benzamide

Cat. No. B187214
CAS RN: 30806-65-6
M. Wt: 273.3 g/mol
InChI Key: HDSZLWXQHVRZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2-Dihydroacenaphthylen-5-yl)benzamide, also known as DAB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DAB is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon (PAH) that has been found to have anti-inflammatory and anti-cancer properties. DAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.

Biochemical And Physiological Effects

N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models, n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in lab experiments is its potential therapeutic applications. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the ability to synthesize n-(1,2-Dihydroacenaphthylen-5-yl)benzamide using various methods, which allows for flexibility in experimental design. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on n-(1,2-Dihydroacenaphthylen-5-yl)benzamide. One area of research could focus on optimizing its synthesis method to improve efficiency and yield. Another area of research could involve studying its mechanism of action in more detail to improve its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

N-(1,2-Dihydroacenaphthylen-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base. Another method involves the reaction of 1,2-dihydroacenaphthylene with benzoyl isocyanate in the presence of a catalyst. The synthesis of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been achieved using microwave-assisted reactions, which have been shown to be more efficient and faster than traditional methods.

Scientific Research Applications

N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to have anti-cancer properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.

properties

CAS RN

30806-65-6

Product Name

n-(1,2-Dihydroacenaphthylen-5-yl)benzamide

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)benzamide

InChI

InChI=1S/C19H15NO/c21-19(15-5-2-1-3-6-15)20-17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2,(H,20,21)

InChI Key

HDSZLWXQHVRZIQ-UHFFFAOYSA-N

SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4

Other CAS RN

30806-65-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.